

## **Compound Identification**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | APcK110  |           |  |  |
| Cat. No.:            | B1683967 | Get Quote |  |  |

| Identifier        | Value                                                                 |
|-------------------|-----------------------------------------------------------------------|
| Compound Name     | APcK110                                                               |
| CAS Number        | 1001083-74-4                                                          |
| Chemical Name     | 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine |
| Molecular Formula | C20H16FN3O2                                                           |
| Molecular Weight  | 349.36 g/mol                                                          |

### **Core Mechanism of Action**

**APcK110** is a potent and selective inhibitor of the KIT receptor tyrosine kinase.[1][2] KIT is a crucial mediator of cell signaling pathways that regulate cell proliferation, survival, and differentiation. In certain malignancies, such as acute myeloid leukemia (AML) and mastocytosis, mutations in the KIT gene can lead to its constitutive activation, driving uncontrolled cell growth.[1][2]

**APcK110** exerts its anti-neoplastic effects by inhibiting the phosphorylation of KIT, thereby blocking its downstream signaling cascades.[1][3] This inhibition leads to the suppression of key downstream effectors, including STAT3, STAT5, and Akt.[1][3] The ultimate consequence of this signaling blockade is the induction of caspase-dependent apoptosis and the inhibition of proliferation in cancer cells.[1][3]



## **Quantitative Data**

The following tables summarize the quantitative data regarding the in vitro activity of APcK110.

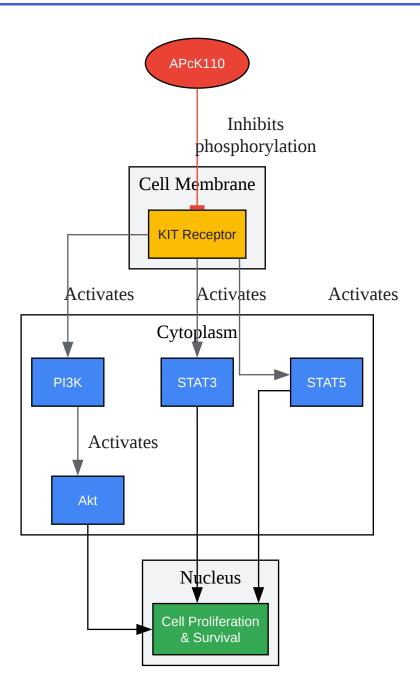
Table 1: IC<sub>50</sub> Values for APcK110 in Various Cell Lines

| Cell Line | Cancer<br>Type               | KIT<br>Mutation<br>Status | IC50 (nM)                                                       | Assay              | Reference |
|-----------|------------------------------|---------------------------|-----------------------------------------------------------------|--------------------|-----------|
| OCI/AML3  | Acute<br>Myeloid<br>Leukemia | Wild-Type                 | 175                                                             | MTT Assay<br>(72h) | [1]       |
| HMC1.2    | Mast Cell<br>Leukemia        | V560G,<br>D816V           | Not explicitly calculated, but showed ~80% inhibition at 500 nM | MTT Assay<br>(72h) | [1][4]    |
| OCIM2     | Acute<br>Myeloid<br>Leukemia | Wild-Type                 | Marginally<br>affected at<br>concentration<br>s up to 500<br>nM | MTT Assay<br>(72h) | [1][4]    |

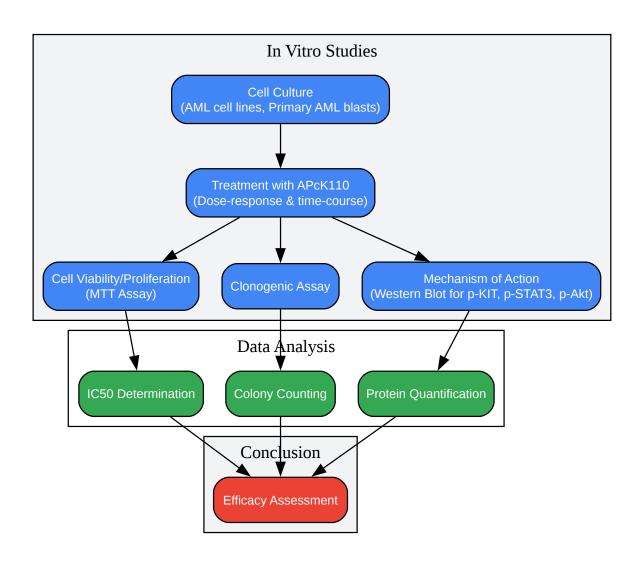
Table 2: Dose-Dependent Inhibition of Proliferation by APcK110 (72h incubation)

| Cell Line | Concentration (nM) | % Inhibition of<br>Proliferation<br>(relative to control) | Reference |
|-----------|--------------------|-----------------------------------------------------------|-----------|
| OCI/AML3  | 500                | ~80%                                                      | [1]       |
| HMC1.2    | 500                | ~80%                                                      | [1]       |

# **Signaling Pathway**






The following diagram illustrates the signaling pathway inhibited by **APcK110**.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Kit Inhibitor APcK110 Induces Apoptosis and Inhibits Proliferation of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Kit inhibitor APcK110 induces apoptosis and inhibits proliferation of acute myeloid leukemia cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Compound Identification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683967#apck110-cas-number]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com